(3S)-3-phenyl-1,4-oxazepan-5-one
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Overview
Description
(3S)-3-phenyl-1,4-oxazepan-5-one is a heterocyclic organic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-phenyl-1,4-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylalanine derivatives with suitable reagents to form the oxazepane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-phenyl-1,4-oxazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(3S)-3-phenyl-1,4-oxazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3S)-3-phenyl-1,4-oxazepan-5-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-phenyl-1,4-oxazepan-5-one include other oxazepane derivatives and related heterocyclic compounds such as:
- (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- (3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3S)-3-phenyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C11H13NO2/c13-11-6-7-14-8-10(12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 |
InChI Key |
DLWBKGOFJVPEAQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1COC[C@@H](NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COCC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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